C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride is a chemical compound with significant relevance in medicinal chemistry and pharmacology. It is characterized by its unique molecular structure and potential applications in various therapeutic areas. The compound's systematic name reflects its functional groups and structural features, which include a morpholine ring substituted with a methyl group and an amine group.
This compound can be synthesized through various chemical reactions involving morpholine derivatives and methylamine. Its synthesis has been explored in multiple studies, highlighting its potential as a pharmaceutical intermediate or active ingredient.
C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride is classified as a dihydrochloride salt, indicating that it contains two hydrochloric acid molecules associated with the amine base. The compound falls under the category of organic amines and morpholine derivatives.
The synthesis of C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride typically involves the following steps:
The synthesis can be performed under controlled conditions, typically involving solvents like dichloromethane or ethanol. Reagents such as sodium hydroxide may be used to neutralize by-products during the reaction process.
The molecular formula of C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride is , with a molecular weight of approximately 203.11 g/mol. The structure consists of a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) substituted at one position by a methyl group and at another by a methylamine group.
C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride can participate in various chemical reactions, including:
Reactions involving this compound often require careful control of pH and temperature to optimize yields and minimize side reactions.
The mechanism of action for C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride largely depends on its interactions with biological targets, such as enzymes or receptors. It may function as an inhibitor or modulator in biochemical pathways.
C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride has several scientific uses:
The stereoselective construction of the chiral morpholine core in C-(4-Methyl-morpholin-3-yl)-methylamine demands precise synthetic strategies due to the significant pharmacological implications of absolute configuration. The (R)-enantiomer (CAS 1820581-04-1) is typically synthesized via chiral resolution of racemic intermediates or asymmetric catalysis. Commercial synthesis employs chiral pool starting materials like L-serine or enzymatic resolution techniques to achieve enantiomeric excess (ee) >98% [2]. For the (S)-enantiomer, synthetic routes often involve Schiff base formation between morpholine-3-carbaldehyde and methylamine, followed by stereoselective reduction using borohydride reagents under chiral catalysis. The resulting enantiopure free base is subsequently converted to the dihydrochloride salt through HCl gas saturation in anhydrous ether, yielding the crystalline salt with >99.5% chemical purity [5].
Critical stereochemical control points include:
Table 1: Enantioselective Synthesis Methods Comparison
Method | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|
Chiral resolution | 99.2 | 38 | No specialized catalysts required |
Asymmetric hydrogenation | 98.5 | 72 | Higher throughput |
Enzymatic resolution | 99.8 | 45 | Biocompatible conditions |
Functionalization of the morpholine scaffold centers on two principal approaches: reductive amination for introducing the aminomethyl group and nucleophilic substitution for constructing the heterocyclic core. High-yielding synthesis (typically 65-80% yield) begins with 4-methylmorpholine-3-carbaldehyde subjected to reductive amination with methylamine in the presence of NaBH₄ or NaBH₃CN in methanol at 0-5°C. This method preserves stereochemical integrity while generating the critical C-N bond [5]. Alternative pathways employ nucleophilic ring-opening of epoxide intermediates followed by ring reclosure under acidic catalysis.
Process optimization reveals:
Table 2: Reaction Optimization Parameters for Key Steps
Reaction Step | Optimal Conditions | Conversion (%) | Impurity Profile |
---|---|---|---|
Reductive amination | NaBH₃CN/MeOH/0°C | 92.5 | <0.5% dehalogenated byproducts |
Ring closure | TsCl/K₂CO₃/DCM/reflux | 87.3 | <1.2% dimeric impurities |
Dihydrochloride formation | HCl gas in anhydrous diethyl ether | 99.8 | <0.1% free base residual |
Conversion of the free base C-(4-Methyl-morpholin-3-yl)-methylamine to its dihydrochloride salt (C₆H₁₆Cl₂N₂O) significantly enhances physicochemical properties critical for pharmaceutical processing. Salt formation kinetics demonstrate that saturation with gaseous HCl in anhydrous diethyl ether produces high-purity crystals (99.8% by HPLC) with superior storage stability compared to aqueous HCl methods [2]. The dihydrochloride salt exhibits water solubility >500 mg/mL, enabling formulation flexibility unattainable with the free base (solubility <50 mg/mL). Crystallography studies reveal that protonation occurs at both the morpholine nitrogen and the primary amine, generating a stable diprotonated species with chloride counterions participating in extensive hydrogen bonding networks [5].
Critical salt formation parameters include:
Table 3: Physicochemical Properties of Salt vs. Free Base
Property | Dihydrochloride Salt | Free Base |
---|---|---|
Melting point | 248-250°C (dec.) | Liquid at 25°C |
Water solubility (25°C) | 512 mg/mL | 47 mg/mL |
Hygroscopicity (%Δw/w) | 0.18 (40% RH) | 5.3 (40% RH) |
Crystalline structure | Monoclinic P2₁/c | Amorphous |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9